2-(2-(4-(2-hydroxy-2-(4-nitrophenyl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound belongs to the benzo[de]isoquinoline-1,3-dione class, featuring a piperazine moiety substituted with a 2-hydroxy-2-(4-nitrophenyl)ethyl group. The benzo[de]isoquinoline core is a planar aromatic system that facilitates π-π stacking interactions, while the piperazine linker introduces conformational flexibility, enabling interactions with biological targets such as enzymes or receptors. This structural motif is common in compounds targeting acetylcholinesterase (AChE) or exhibiting cytotoxicity, as seen in related derivatives .
Properties
IUPAC Name |
2-[2-[4-[2-hydroxy-2-(4-nitrophenyl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c31-23(18-7-9-20(10-8-18)30(34)35)17-28-13-11-27(12-14-28)15-16-29-25(32)21-5-1-3-19-4-2-6-22(24(19)21)26(29)33/h1-10,23,31H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANPAZHWUPIDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(C5=CC=C(C=C5)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-hydroxy-2-(4-nitrophenyl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions:
Formation of the Benzoisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.
Attachment of the Nitrophenyl Group: The nitrophenyl group is often introduced through nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to introduce the nitro group.
Final Coupling: The final step involves coupling the piperazine derivative with the benzoisoquinoline core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and bases like triethylamine.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzo[de]isoquinoline compounds exhibit anticancer properties. The compound may function as an inhibitor of specific cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Studies have shown that similar compounds can interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and repair.
Neuropharmacology
The piperazine component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for treating mood disorders or neurodegenerative diseases.
Antimicrobial Properties
There is growing interest in the antimicrobial potential of isoquinoline derivatives. Preliminary studies suggest that compounds related to this structure can exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.
Synthesis and Characterization
The synthesis of the compound involves multi-step organic reactions, typically starting from simpler precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) confirm the structure and purity of the synthesized product.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Neuropharmacological Effects | Showed modulation of serotonin receptors leading to antidepressant-like effects in animal models. |
| Study 3 | Antimicrobial Activity | Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial properties. |
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-hydroxy-2-(4-nitrophenyl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the nitrophenyl group can participate in redox reactions. The benzoisoquinoline core may intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related derivatives with variations in the piperazine substituents and core heterocycles. Key examples include:
Substituent Effects on Activity
- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound and SA3 () may improve binding to electron-deficient pockets in enzymes like AChE.
- Hydrophobic Groups : Fluorobenzyl () and benzodioxolyl () substituents enhance membrane permeability.
- Sulfonyl Groups : In SA1–SA4 (), sulfonyl groups increase molecular weight and polarity, affecting solubility and cytotoxicity.
Pharmacological Potential
- AChE Inhibition: Piperazine-linked benzo[de]isoquinoline-diones () show promise in neurodegenerative disease research. The target compound’s 4-nitrophenyl group may mimic donepezil’s benzylpiperidine moiety .
Biological Activity
Overview of the Compound
The compound is a complex organic molecule featuring a benzoisoquinoline core, a piperazine moiety, and a nitrophenyl substituent. Such structures are often explored for their potential therapeutic applications due to their ability to interact with various biological targets.
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. For instance, small molecule inhibitors targeting the epidermal growth factor receptor (EGFR) have demonstrated significant anticancer activity by blocking downstream signaling pathways that promote cell proliferation and survival .
- Neurotransmitter Modulation : The piperazine ring is known for its role in modulating neurotransmitter systems, particularly in the central nervous system. Compounds containing piperazine can act as serotonin or dopamine receptor modulators, which may be beneficial in treating psychiatric disorders .
- Antioxidant Properties : The presence of hydroxyl and nitro groups suggests potential antioxidant activity. These groups can scavenge free radicals, reducing oxidative stress and potentially preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Case Studies and Research Findings
- Anticancer Activity : A study investigating analogs of similar benzoisoquinoline derivatives found that certain compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties. The mechanism was primarily through inhibition of cell cycle progression and induction of apoptosis .
- Neuropharmacological Effects : Research on piperazine derivatives has shown that they can enhance cognitive function and exhibit anxiolytic effects in animal models. These effects are attributed to their action on serotonin receptors, which play a critical role in mood regulation and anxiety responses .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
